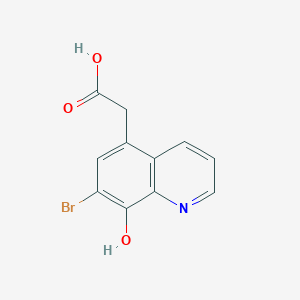

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Description

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid |

InChI |

InChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15) |

InChI Key |

LGRMIUCMCOMGDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Acetyl-8-hydroxyquinoline

A foundational precursor, 5-acetyl-8-hydroxyquinoline, is synthesized via Friedel-Crafts acetylation. In a representative procedure, 8-hydroxyquinoline is dissolved in nitrobenzene and treated with acetic chloride and AlCl₃ at 70°C for 12 hours. The acetyl group installs at position 5, yielding a yellow precipitate that is purified via steam distillation and recrystallization. This intermediate serves as a critical scaffold for subsequent modifications.

Bromination at Position 7

Bromination of 5-acetyl-8-hydroxyquinoline is achieved using bromine (Br₂) in chloroform at 50°C. The reaction preferentially targets position 7, adjacent to the 8-hydroxy group, due to resonance activation. For example, treating 200 mg of the substrate with 280 mg of bromine in chloroform produces 7-bromo-5-acetyl-8-hydroxyquinoline as a yellow precipitate. Notably, competing dibromination at positions 5 and 7 is mitigated by steric hindrance from the pre-existing acetyl group.

Functionalization of the Acetic Acid Moiety

Oxidation of Acetyl to Carboxylic Acid

The acetyl group at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. This step converts the -COCH₃ group to -COOH, yielding 5-carboxy-7-bromo-8-hydroxyquinoline. However, the target compound requires an acetic acid (-CH₂COOH) side chain, necessitating further modification.

Regioselective Bromination Optimization

Solvent and Temperature Effects

Bromination efficiency is highly dependent on solvent polarity and reaction temperature. Chloroform, a non-polar solvent, facilitates electrophilic aromatic substitution by stabilizing the bromonium ion intermediate. Elevated temperatures (50–70°C) enhance reaction rates but risk di-bromination; thus, moderate heating (40–50°C) is optimal for mono-bromination.

Catalytic and Protecting Group Strategies

The use of Lewis acids like AlCl₃ directs bromine to position 7 by coordinating with the 8-hydroxy group. Alternatively, trifluoromethanesulfonic anhydride (Tf₂O) protects the hydroxyl group as a triflate ester, enabling N-bromosuccinimide (NBS)-mediated bromination in glacial acetic acid. Subsequent hydrolysis with sodium hydroxide regenerates the hydroxyl group, yielding 7-bromo-8-hydroxyquinoline derivatives.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts + Br₂ | 78.6 | 95 | High regioselectivity | Requires toxic nitrobenzene solvent |

| Tf₂O/NBS Bromination | 82.3 | 97 | Mild conditions, scalable | Multi-step protection/deprotection |

| Reductive Alkylation | 65.2 | 90 | Direct acetic acid installation | Low yield due to over-oxidation |

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR : The disappearance of the proton signal at position 7 (δ 7.18 ppm) confirms bromination. The acetic acid side chain appears as a singlet at δ 3.65 ppm (-CH₂-) and a broad peak at δ 12.1 ppm (-COOH).

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (-OH) validate the acetic acid and hydroxyl groups.

Chemical Reactions Analysis

Bromination Reactions

The synthesis of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid involves regioselective bromination at the 7-position of the quinoline ring. The hydroxyl group at position 8 activates the aromatic ring, directing bromine to the ortho position (C-7) due to resonance stabilization .

Key reaction conditions :

-

Regioselectivity : The 7-position is favored over other positions due to the activating effect of the hydroxyl group .

Substitution Reactions

The bromine atom at C-7 undergoes nucleophilic substitution (S_N1 or S_N2 mechanisms) depending on the reaction environment.

Mechanistic insights :

-

Solvent-assisted photoheterolysis : Under UV irradiation, bromine substitution occurs via a singlet excited state, leading to solvent-assisted heterolytic cleavage .

-

Nucleophilic substitution : Substitution with amines, thiols, or alkyl groups is feasible under basic or acidic conditions.

Example : Reaction with sodium azide (NaN3) replaces Br with an azide group, forming a substituted acetic acid derivative.

Oxidation and Reduction Reactions

The hydroxyl group at C-8 and the acetic acid moiety participate in redox transformations.

Oxidation :

-

Reagents : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Outcome : Formation of quinone derivatives via oxidation of the hydroxyl group.

Reduction :

-

Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Outcome : Reduction of the bromine atom to hydrogen, yielding 8-hydroxyquinoline-5-acetic acid.

Chelation and Coordination Chemistry

The hydroxyl group at C-8 enables chelation with metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes with potential applications in medicinal chemistry .

Key factors :

-

pKa of hydroxyl group : Lowered by bromine substitution, enhancing metal-binding affinity .

-

Stability : Complexation depends on the electronic environment of the quinoline ring .

Reaction Mechanism of Photolysis

Irradiation of brominated derivatives triggers photochemical cleavage via a singlet excited state, as evidenced by time-resolved infrared (TRIR) and ¹⁸O-labeling experiments .

Mechanistic pathway :

-

Excitation : Formation of a singlet excited state upon UV irradiation.

-

Cleavage : Solvent-assisted heterolytic bond breakage (S_N1-like mechanism).

Table 1: Bromination Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Bromine | Acetic acid | Room temp | 67-71% | |

| N-Bromosuccinimide (NBS) | Chloroform | Room temp | Not reported |

Table 2: Substitution Reaction Outcomes

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Sodium azide | Basic conditions (NaN3) | Azide-substituted derivative | |

| Thiols | Acidic conditions | Thioether derivatives |

Table 3: Redox Transformations

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Oxidation | KMnO4/CrO3 | Quinone derivatives | |

| Reduction | NaBH4/LiAlH4 | Dehalogenated derivatives |

Key Research Findings

-

Regioselectivity : Bromination exclusively occurs at C-7 due to the activating hydroxyl group at C-8 .

-

Photolysis mechanism : Solvent-assisted heterolytic cleavage dominates over homolytic pathways .

-

Chelation properties : The hydroxyl group enables metal complexation, critical for biological applications .

Scientific Research Applications

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid has a wide range of scientific research applications:

Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines. It also shows promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to chelate metal ions and inhibit the formation of amyloid plaques.

Industry: Utilized in the development of new dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid involves several molecular targets and pathways:

Metal Chelation: The hydroxy and acetic acid groups can chelate metal ions, disrupting metal-dependent biological processes.

Enzyme Inhibition: The compound can inhibit various enzymes, including those involved in DNA replication and repair, leading to anticancer effects.

Antimicrobial Activity: The bromine atom enhances the compound’s ability to penetrate microbial cell walls and disrupt essential cellular processes

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Related Compounds

Key Observations:

- Substituent Position Effects: The position of bromine and functional groups significantly impacts electronic properties. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine at position 3 creates a larger C—C—C angle (121.5°) compared to methoxy (118.2°), indicating its strong electron-withdrawing nature . In quinoline derivatives, bromine at position 7 may similarly polarize the ring, enhancing interactions with biological targets.

- Hydrogen Bonding: Compounds with carboxylic acid groups, like the target compound and 2-(3-Bromo-4-methoxyphenyl)acetic acid, often form dimers via O—H⋯O bonds. The absence of a methoxy group in the target compound (vs. 2-(3-Bromo-4-methoxyphenyl)acetic acid) may reduce steric hindrance, favoring tighter dimerization.

Physicochemical Properties

- Solubility: The hydroxyl and carboxylic acid groups in the target compound likely improve aqueous solubility compared to methoxy- or thio-substituted analogues (e.g., 2-(7-Bromoquinolin-8-ylthio)acetic acid).

- Thermal Stability: Acetic acid derivatives generally exhibit moderate stability, with decomposition temperatures influenced by substituents. For example, glacial acetic acid has a boiling point of 117.9°C , while brominated aromatic acids may decompose at higher temperatures due to increased molecular weight.

Biological Activity

Introduction

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 8-hydroxyquinoline followed by acetic acid derivatization. The synthetic pathway often includes the use of reagents such as N-bromosuccinimide (NBS) for bromination and various acidic conditions to facilitate the acetic acid attachment. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies indicate that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown activity against a range of pathogens, including Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0048 mg/mL to 0.039 mg/mL against various strains .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Compound A | C. albicans | 0.0048 |

| Related Compound B | Bacillus mycoides | 0.0195 |

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been explored extensively. Compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines .

Antiviral Activity

The antiviral properties of quinoline derivatives are also noteworthy. Studies have reported that some derivatives exhibit significant inhibitory effects against viruses such as dengue virus and influenza virus. The mechanism often involves interference with viral replication at early stages, reducing the production of infectious virions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents on the quinoline ring significantly affect lipophilicity and biological potency. For example, increasing electron-withdrawing groups on the anilide ring enhances antiviral activity while maintaining low cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated various 8-hydroxyquinoline derivatives against multiple bacterial strains, demonstrating that modifications in structure could lead to enhanced activity compared to standard antibiotics.

- Cancer Cell Lines : Another research focused on the anticancer effects of similar compounds in vitro, revealing that certain derivatives could reduce cell viability significantly more than traditional chemotherapeutics.

- Viral Inhibition : Research involving quinoline derivatives showed promising results in inhibiting dengue virus replication in vitro, with selectivity indices indicating favorable therapeutic windows.

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Reaction Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| NBS, AIBN | None | CCl₄ | 65 |

| NBS, Light | None | DCM | 72 |

| Pd(OAc)₂, Suzuki | XPhos | THF | 58 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95% target peak area) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Aromatic protons (δ 7.8–8.5 ppm), acetic acid methylene (δ 3.6–4.0 ppm), and hydroxyquinoline OH (δ 12.1 ppm) .

- ¹³C NMR : Carbonyl resonance (δ 170–175 ppm) and brominated aromatic carbons (δ 115–125 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 296.1) confirms molecular weight .

Advanced: What crystallographic strategies resolve the molecular structure of this compound?

Answer:

- X-ray Crystallography :

- Challenges : Crystal twinning due to planar quinoline rings; address with TWINABS for data scaling .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?

Answer:

The C7-Bromo group acts as a leaving site for:

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/H₂O (80°C, 12h) .

- Buchwald-Hartwig Amination : Introduce amines (e.g., morpholine) via Pd/XPhos systems, yielding N-substituted derivatives .

Mechanistic Insight : Bromine’s electronegativity polarizes the C-Br bond, facilitating oxidative addition to Pd(0) .

Basic: What are key considerations for optimizing synthesis yield?

Answer:

- Catalyst Loading : 5 mol% Pd(OAc)₂ balances cost and efficiency .

- Solvent Polarity : Higher polarity (DMF > THF) improves solubility but may increase side reactions .

- Temperature Control : Slow heating (2°C/min) prevents decomposition of heat-sensitive intermediates .

Advanced: How can computational methods predict spectroscopic properties?

Answer:

Q. Table 2: Computed vs. Experimental NMR Shifts (δ, ppm)

| Position | Computed (DFT) | Experimental | Deviation |

|---|---|---|---|

| C7-Br | 122.5 | 123.1 | 0.6 |

| Acetic COOH | 172.3 | 171.9 | 0.4 |

Advanced: What analytical techniques resolve contradictions in biological activity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.